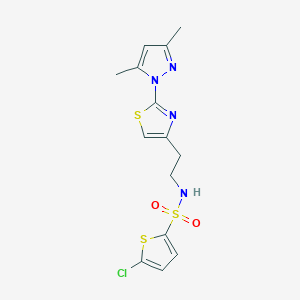
5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with various functional groups, including a thiazole ring, a thiophene ring, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazole and thiazole rings are aromatic and planar, while the thiophene ring and the sulfonamide group could add to the three-dimensionality of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the reaction conditions and the reagents used. The presence of various functional groups could allow for a range of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the nature of the functional groups, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were evaluated as antiviral agents against influenza A. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity with an IC50 of 7.53 mol/L .
- N-arylsulfonyl-3-acetylindole derivatives were prepared and evaluated as HIV-1 inhibitors. Compounds like 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone and 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone showed effective anti-HIV-1 activity .
Antitubercular Activity
Indole derivatives have been investigated for their potential against tuberculosis (TB):
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were tested against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) . These compounds exhibited in vitro antitubercular activity .
Other Biological Activities
Indole derivatives also possess various other biological activities:
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes and receptors, involved in critical biological processes.
Mode of Action
It is known that compounds with similar structures can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a range of downstream effects . These effects can include the modulation of signal transduction pathways, alterations in gene expression, and changes in cellular metabolism.
Result of Action
Based on the reported activities of similar compounds, it can be hypothesized that the compound may exert its effects by modulating cellular processes, leading to potential therapeutic outcomes .
Propriétés
IUPAC Name |
5-chloro-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S3/c1-9-7-10(2)19(18-9)14-17-11(8-22-14)5-6-16-24(20,21)13-4-3-12(15)23-13/h3-4,7-8,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLXRRYJGURHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(S3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


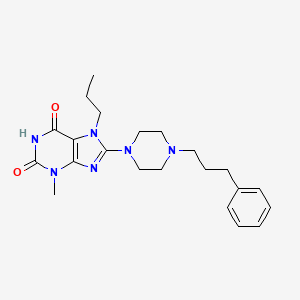
![Ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2459283.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2459286.png)
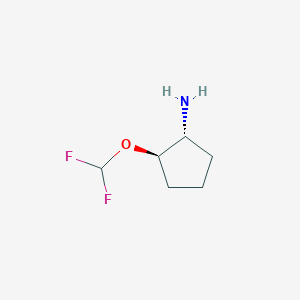
![3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2459289.png)
![2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride](/img/structure/B2459290.png)
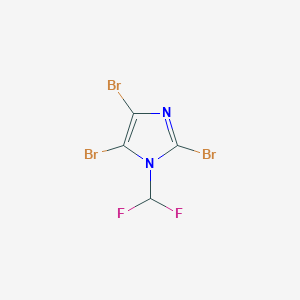
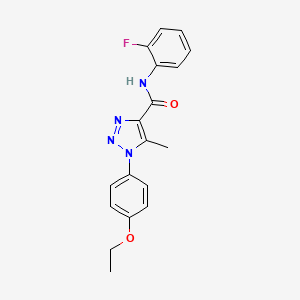
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2459295.png)


![1-{3-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-(2-methoxyethyl)piperidine-3-carboxamide](/img/structure/B2459301.png)
